molecular formula C18H22N2O2 B1388727 N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide CAS No. 1020723-46-9

N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide

Cat. No.: B1388727
CAS No.: 1020723-46-9
M. Wt: 298.4 g/mol
InChI Key: GEGSFFUESWSSGQ-UHFFFAOYSA-N
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Description

Overview and Significance of N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide

This compound stands as a notable representative of the phenoxyacetamide class of organic compounds, demonstrating significant relevance in contemporary pharmaceutical and materials chemistry research. The compound is commercially available under the Chemical Abstracts Service registry number 1020723-46-9, with the alternative systematic name N-(5-Amino-2-methylphenyl)-2-(p-tolyloxy)butanamide reflecting its structural composition. This chemical entity belongs to a broader category of aromatic amines and amides that have gained substantial attention in the scientific community due to their diverse biological activities and synthetic versatility.

The structural significance of this compound lies in its unique combination of functional groups, which includes a primary amine positioned at the 5-position of a methylated phenyl ring, connected through an amide linkage to a butanoic acid derivative bearing a para-methylphenoxy substituent. This specific arrangement of functional groups contributes to the compound's potential applications in pharmaceutical intermediate synthesis and functional material development. The molecular framework provides multiple sites for chemical modification and conjugation reactions, making it particularly valuable for medicinal chemistry applications where structural diversity is essential for biological activity optimization.

Recent investigations have highlighted the importance of phenoxyacetamide derivatives in drug discovery programs, particularly for their potential as main protease inhibitors and antimicrobial agents. The compound's structural features align with pharmacophore requirements identified in various therapeutic targets, suggesting its potential utility as a lead compound or intermediate in pharmaceutical development. Manufacturing specifications indicate high purity levels typically ranging from 97% to 98%, with custom synthesis capabilities extending from gram to kilogram scale production to support both laboratory research and industrial applications.

Historical Development in Phenoxyacetamide Chemistry

The historical development of phenoxyacetamide chemistry traces back to fundamental investigations into phenoxy acetic acid derivatives and their subsequent transformation into bioactive compounds. Early synthetic approaches focused on the preparation of phenoxy acetic acid through nucleophilic substitution reactions between phenol derivatives and chloroacetic acid in the presence of sodium hydroxide solutions. This foundational methodology established the groundwork for subsequent developments in phenoxyacetamide synthesis, where the carboxylic acid functionality serves as a precursor for amide bond formation.

Significant advances in phenoxyacetamide chemistry emerged through systematic structure-activity relationship studies that explored the impact of various substituents on biological activity. Research groups have developed sophisticated synthetic methodologies employing coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate for efficient amide bond formation. These synthetic improvements enabled the preparation of diverse phenoxyacetamide libraries with varying substitution patterns, facilitating comprehensive biological evaluation and optimization studies.

The evolution of phenoxyacetamide chemistry has been marked by increasing recognition of their pharmacological potential across multiple therapeutic areas. Historical investigations revealed that structural modifications at different positions of the basic molecular framework significantly enhance pharmacological characteristics, leading to compounds with anti-convulsant, analgesic, anti-bacterial, anti-inflammatory, anti-cancer, and anti-fungal properties. This broad spectrum of biological activities has sustained continued interest in phenoxyacetamide chemistry and has driven the development of more sophisticated synthetic methodologies and analytical techniques for compound characterization.

Contemporary developments in phenoxyacetamide chemistry have expanded to include advanced computational approaches for molecular design and optimization. Modern research has incorporated structure-based pharmacophore modeling and molecular docking studies to guide synthetic efforts toward compounds with enhanced biological activity. These technological advances have accelerated the identification of promising phenoxyacetamide derivatives and have contributed to the understanding of their mechanisms of action at the molecular level.

Classification in Chemical Taxonomy

This compound occupies a specific position within the broader chemical taxonomy of organic compounds, classified primarily as an aromatic amide derivative with additional categorization as an aromatic amine and nitroaromatic compound. The compound's classification reflects its complex structural features, which include multiple functional groups contributing to its chemical reactivity and biological activity profile. Within the systematic classification framework, this compound belongs to the phenoxyacetamide family, a subset of aromatic carboxamides characterized by the presence of phenoxy substituents attached to acetamide or related alkanoamide backbones.

The structural classification of this compound encompasses several key chemical categories that define its properties and potential applications. As an aromatic amine, the compound contains a primary amino group directly attached to an aromatic ring system, specifically positioned at the 5-carbon of a methylated benzene ring. This classification is significant for understanding the compound's chemical reactivity, particularly its potential for participation in electrophilic aromatic substitution reactions and nucleophilic reactions involving the amine functionality.

From a pharmacological classification perspective, this compound belongs to the broader category of phenoxyacetamide derivatives that have demonstrated significant biological activities across multiple therapeutic areas. This classification has proven valuable for structure-activity relationship studies and for predicting potential biological activities based on structural similarities to known bioactive compounds. The compound's classification within this pharmacologically relevant family has guided research efforts toward exploring its potential applications in medicinal chemistry and drug discovery programs.

The molecular architecture of this compound also places it within the classification of compounds suitable for coupling reactions and pharmaceutical intermediate synthesis. This functional classification reflects the compound's utility in synthetic chemistry, where its multiple reactive sites enable its use as a building block for more complex molecular structures. The presence of both amine and amide functionalities provides versatility for chemical modifications and conjugation reactions, supporting its classification as a valuable synthetic intermediate.

Nomenclature and Identification Parameters

The nomenclature of this compound follows systematic chemical naming conventions established by the International Union of Pure and Applied Chemistry, reflecting the compound's structural complexity through its descriptive chemical name. The systematic name clearly identifies the substitution pattern, indicating the presence of an amino group at the 5-position and a methyl group at the 2-position of the phenyl ring, connected through an amide linkage to a butanoic acid derivative bearing a para-methylphenoxy substituent. Alternative nomenclature includes the designation N-(5-Amino-2-methylphenyl)-2-(p-tolyloxy)butanamide, where p-tolyloxy specifically refers to the para-methylphenoxy group, demonstrating the flexibility in systematic chemical naming for complex organic structures.

The compound's identification parameters encompass multiple molecular descriptors that facilitate unambiguous structural identification and database searches. The molecular formula C18H22N2O2 provides essential compositional information, indicating the presence of 18 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The molecular weight of 298.38 grams per mole serves as a crucial identification parameter for mass spectrometric analysis and molecular weight-based separation techniques.

Structural identification codes provide standardized methods for compound registration and database management across various chemical information systems. The Chemical Abstracts Service registry number 1020723-46-9 serves as the primary identifier for this compound in chemical databases and regulatory documentation. The MDL number MFCD09997128 provides an additional identifier within the Molecular Design Limited database system, facilitating cross-referencing between different chemical information platforms.

Parameter Value Source
Chemical Abstracts Service Number 1020723-46-9
Molecular Formula C18H22N2O2
Molecular Weight 298.38 g/mol
MDL Number MFCD09997128
Purity Specification ≥97-98%
Storage Classification Ambient conditions

Advanced molecular descriptors include computational identifiers such as simplified molecular-input line-entry system notation and International Chemical Identifier strings, which provide machine-readable representations of the compound's structure for computational chemistry applications and database searches. These identifiers facilitate automated structure searching and enable integration with computational chemistry software packages for molecular modeling and property prediction studies. The comprehensive identification parameter set ensures accurate compound identification across different research contexts and supports reproducible scientific investigations involving this specific chemical entity.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(4-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-17(22-15-9-5-12(2)6-10-15)18(21)20-16-11-14(19)8-7-13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGSFFUESWSSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)N)C)OC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide is a synthetic organic compound with a diverse range of biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a butanamide backbone with an amino group and a 4-methylphenoxy substituent. Its molecular formula is C18H22N2O2C_{18}H_{22}N_2O_2, and it has a molecular weight of 298.39 g/mol. The structural characteristics contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes.
  • Electrostatic Interactions : The compound may engage in electrostatic interactions that influence enzyme functionality.
  • Signal Transduction Pathways : It can modulate signal transduction pathways, potentially affecting cellular responses.

Biological Applications

  • Enzyme Interaction Studies : The compound has been utilized in studies investigating enzyme kinetics and inhibition mechanisms, particularly in the context of bacterial infections, such as those caused by Pseudomonas aeruginosa .
  • Therapeutic Potential : Preliminary research indicates that this compound may have applications in drug development, particularly for targeting specific molecular pathways involved in disease processes .
  • Biochemical Probes : It serves as a biochemical probe for studying cellular processes, aiding in the understanding of various biological mechanisms .

Case Studies

  • Inhibition of T3SS in Pseudomonas aeruginosa : A study highlighted the compound's effectiveness in inhibiting the Type III secretion system (T3SS) of Pseudomonas aeruginosa, which is crucial for its virulence. The inhibition was assessed through secretion assays that measure the hydrolysis of chromogenic substrates .
  • Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of this compound on CHO cells. Results indicated that while it exhibits some cytotoxic properties, these effects are context-dependent and vary with concentration .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits T3SS in Pseudomonas aeruginosa
CytotoxicityExhibits variable cytotoxic effects on CHO cells
Biochemical ProbingUsed to study cellular processes and enzyme interactions
Drug Development PotentialInvestigated for targeting specific molecular pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related butanamide derivatives and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Substituents
Target Compound C₁₈H₂₂N₂O₂ 298.38 ~3.5 1 3 5-Amino-2-methylphenyl, 4-methylphenoxy
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide C₂₀H₂₀ClN₃O₂S 401.9 4.8 1 5 Thiadiazole, 4-chlorophenylmethyl
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide C₁₇H₂₃N₃O₃S 349.45 ~4.0 1 4 Thiadiazole, 4-methoxyphenoxy
N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8) C₂₀H₂₃N₃O₂ 337.42 ~3.0 1 3 Quinoline, ethynyl
N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide C₁₆H₁₇ClN₂O₂ 304.77 ~3.2 1 3 Acetamide, 4-chloro-3-methylphenoxy
Key Observations:
  • Substituent Effects: The target compound’s 4-methylphenoxy group enhances hydrophobicity compared to the 4-methoxyphenoxy group in ’s compound, which has higher polarity due to the methoxy substituent. Chlorine in and increases molecular weight and lipophilicity (XLogP3 = 4.8 and 3.2, respectively).
Tubulin Inhibitors ():

Compounds like N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8) are classified as tubulin inhibitors, disrupting microtubule assembly. Their quinoline and ethynyl groups enable π-π stacking and covalent interactions with tubulin, mechanisms absent in the target compound due to its simpler phenyl substituents .

Metabolic Pathways ():

While the target compound lacks a benzothiazole core (as in DF 203), its 4-methylphenoxy group may interact with cytochrome P450 enzymes (e.g., CYP1A1/CYP1B1), analogous to DF 203’s metabolism. However, the absence of a benzothiazole ring likely alters metabolic outcomes, such as reduced covalent binding to CYP1A1 .

Antitumor Potential:

and ’s thiadiazole-containing butanamides have undefined antitumor activities, but their larger molecular weights (>350 g/mol) may limit bioavailability compared to the target compound (~298 g/mol).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Amidation : Reacting 5-amino-2-methylaniline with a butanoyl chloride derivative under Schotten-Baumann conditions to form the amide backbone.
  • Phenoxy coupling : Introducing the 4-methylphenoxy group via nucleophilic substitution or Mitsunobu reaction .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water) are critical for achieving >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the aromatic proton environment (e.g., methyl and amino groups at positions 2 and 5 of the phenyl ring) and amide linkage .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and fragmentation pattern .
  • Infrared Spectroscopy (IR) : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, aromatic C-H bend at ~830 cm⁻¹) .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. How does the methyl substituent on the phenyl ring influence the compound’s bioactivity compared to halogenated analogs (e.g., fluoro or chloro derivatives)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare logP values (via HPLC-derived retention times) to assess lipophilicity changes. Methyl groups increase steric bulk but reduce electronegativity compared to halogens, potentially altering target binding.
  • In vitro assays : Test against enzyme targets (e.g., kinases or proteases) using fluorescence polarization or SPR to measure binding affinity (Kd). For example, shows fluorine analogs exhibit higher metabolic stability due to electronegativity, while methyl groups may enhance membrane permeability .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to compare interactions with active sites, focusing on hydrophobic pockets accommodating methyl groups .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardize assay conditions : Use identical cell lines (e.g., HEK293 for receptor studies), passage numbers, and serum-free media to minimize variability .
  • Control for metabolite interference : Incubate the compound with liver microsomes (human or murine) to identify active metabolites via LC-MS/MS. Adjust IC50 calculations to account for metabolic activation .
  • Orthogonal validation : Confirm target engagement using CRISPR knockouts or siRNA silencing. For example, highlights discrepancies in cytotoxicity data resolved by verifying target protein expression via Western blot .

Q. How can researchers design robust pharmacokinetic studies for this compound?

  • Methodological Answer :

  • In vivo models : Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose.
  • Bioanalysis : Quantify plasma concentrations using UPLC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Use deuterated internal standards (e.g., d4-analog) to correct matrix effects .
  • Data interpretation : Calculate AUC, Cmax, and t1/2 using non-compartmental analysis (Phoenix WinNonlin). Compare bioavailability (F) to prioritize formulation strategies (e.g., nanocrystal or lipid-based delivery) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide

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